(3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone, also known as DPPM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPPM is a small molecule that has shown promising results in various preclinical studies as a potential drug candidate for the treatment of several diseases.
Mécanisme D'action
The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone is not fully understood, but it is believed to act through multiple pathways. (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has been shown to inhibit the activity of several enzymes, including histone deacetylases, which are involved in the regulation of gene expression. It has also been reported to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. Additionally, (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has been shown to modulate the activity of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
(3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has also been shown to have neuroprotective effects in Alzheimer's disease models and antipsychotic effects in animal models of schizophrenia. Additionally, (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has been shown to modulate the activity of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
(3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to optimize its properties. (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, there are some limitations to using (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone in lab experiments. It has been reported to have low solubility in aqueous solutions, which can limit its use in some assays. Additionally, the mechanism of action of (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone. One potential direction is to investigate the molecular mechanisms underlying its therapeutic effects. This could involve identifying the specific targets of (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone and studying its effects on gene expression and cell signaling pathways. Another potential direction is to optimize the pharmacokinetic properties of (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone to improve its efficacy and reduce its toxicity. This could involve modifying the chemical structure of (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the safety and efficacy of (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone in clinical trials.
Méthodes De Synthèse
The synthesis of (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone involves a multistep process that includes the reaction of 2-chloropyrazine with 3,5-dimethylpiperidin-1-amine in the presence of a suitable base. The resulting intermediate is then treated with a suitable reagent to form the final product, (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone. The synthesis of (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has been reported in several research articles, and the yield and purity of the product have been optimized through various modifications of the reaction conditions.
Applications De Recherche Scientifique
(3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has been extensively studied for its potential therapeutic applications. It has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. (3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been reported to have neuroprotective effects in Alzheimer's disease models and antipsychotic effects in animal models of schizophrenia.
Propriétés
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-5-10(2)8-15(7-9)12(16)11-6-13-3-4-14-11/h3-4,6,9-10H,5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCVXWYAKAKSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=NC=CN=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-pyrazin-2-ylmethanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.